molecular formula H3NO4S B043249 Hydroxylamine-O-sulfonic acid CAS No. 2950-43-8

Hydroxylamine-O-sulfonic acid

Cat. No.: B043249
CAS No.: 2950-43-8
M. Wt: 113.1 g/mol
InChI Key: DQPBABKTKYNPMH-UHFFFAOYSA-N
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Description

Hydroxylamine-O-sulfonic acid, also known as aminosulfuric acid, is an inorganic compound with the molecular formula H₃NO₄S. It is a white, water-soluble, and hygroscopic solid. This compound is commonly represented by the condensed structural formula H₂NOSO₃H, though it actually exists as a zwitterion, more accurately represented as +H₃NOSO₃⁻ .

Mechanism of Action

Target of Action

Hydroxylamine-O-sulfonic acid (HOSA) is a versatile synthetic reagent that is widely used in organic synthesis . It primarily targets carbon, nitrogen, sulfur, and phosphorus atoms in various compounds, introducing amine groups (–NH2) directly onto these atoms .

Mode of Action

HOSA can behave as both a nucleophile and an electrophile . As a nucleophile, it donates an electron pair to form a chemical bond. As an electrophile, it accepts an electron pair. This dual behavior allows HOSA to participate in a wide range of reactions, including the conversion of aldehydes into nitriles and alicyclic ketones into lactams (cyclic amides) .

Biochemical Pathways

HOSA is involved in various biochemical pathways. For instance, it participates in the conversion of organoboranes obtained from hydroboration of olefins to amines . It also reacts with tertiary amines to form trisubstituted hydrazinium salts and with pyridine to form the 1-amino pyridinium salt . These reactions lead to the synthesis of a variety of nitrogen-containing heterocycles .

Pharmacokinetics

It’s known that hosa is a water-soluble and hygroscopic solid , which suggests it could have good bioavailability due to its solubility.

Result of Action

The result of HOSA’s action is the formation of new compounds through the introduction of amine groups or the conversion of certain functional groups. For example, it can convert aldehydes into nitriles and alicyclic ketones into lactams . It can also lead to the synthesis of a variety of nitrogen-containing heterocycles .

Action Environment

The action of HOSA can be influenced by environmental factors. For instance, it should be stored at 0 °C to prevent decomposition . It’s also sensitive to moisture due to its hygroscopic nature . Furthermore, it should be avoided from contact with oxidizing agents, acidic oxides, strong bases, and acid anhydrides .

Preparation Methods

Hydroxylamine-O-sulfonic acid can be prepared by treating hydroxylamine sulfate with fuming sulfuric acid (oleum). The reaction is as follows :

(NH3OH)2SO4+2SO32H2NOSO3H+H2SO4(NH₃OH)₂SO₄ + 2SO₃ → 2H₂NOSO₃H + H₂SO₄ (NH3​OH)2​SO4​+2SO3​→2H2​NOSO3​H+H2​SO4​

The industrial process is similar to the laboratory procedure. Another method involves the sulfonation of hydroxylamine with chlorosulfonic acid . The this compound should be stored at 0°C to prevent decomposition .

Properties

IUPAC Name

amino hydrogen sulfate
Source PubChem
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InChI

InChI=1S/H3NO4S/c1-5-6(2,3)4/h1H2,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQPBABKTKYNPMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

NOS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H3NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50883542
Record name Sulfuric acid, monoazanyl ester
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Molecular Weight

113.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Beige hygroscopic powder; [Aldrich MSDS] White hygroscopic solid; [Alfa Aesar MSDS]
Record name Hydroxylamine-O-sulfonic acid
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CAS No.

2950-43-8
Record name Hydroxylamine-O-sulfonic acid
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Record name Hydroxylamine-O-sulfonic acid
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Record name Sulfuric acid, monoazanyl ester
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Record name Sulfuric acid, monoazanyl ester
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Record name Hydroxylamine-O-sulphonic acid
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Synthesis routes and methods I

Procedure details

A solution of 10.0 g (9.7 g corrected for 97% purity) of hydroxylamine-O-sulfonic acid (HOSA) in 33.7 g of N-methylpyrrolidinone (NMP) is prepared and chilled to 0–5° C. A second solution is prepared from 20.1 g (19.1 g corrected for 95% purity) of potassium tert-butoxide and 34.4 g of NMP. An amination vessel is charged with 5.9 g of 5-methoxyindole, 17.8 g of NMP and an initial charge of 0.7 g of the potassium tert-butoxide/NMP solution. The HOSA/NMP solution and the remaining potassium tert-butoxide/NMP solution are then simultaneously and proportionally metered into the amination vessel over a period of 86 minutes while maintaining a reaction temperature of 15–22° C. to yield a solution containing 5.6 g (87% yield) of 5-methoxy-1H-indol-1-amine as determined by internal standard HPLC assay.
Quantity
33.7 g
Type
solvent
Reaction Step One
Quantity
20.1 g
Type
reactant
Reaction Step Two
Name
Quantity
34.4 g
Type
solvent
Reaction Step Two
Quantity
5.9 g
Type
reactant
Reaction Step Three
Name
Quantity
17.8 g
Type
solvent
Reaction Step Three
Name
potassium tert-butoxide NMP
Quantity
0.7 g
Type
reactant
Reaction Step Four
Name
HOSA NMP
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
potassium tert-butoxide NMP
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Synthesis routes and methods II

Procedure details

A solution of 10.0 g (9.7 g corrected for 97% purity) of hydroxylamine-O-sulfonic acid (HOSA) in 35.9 g of N-methylpyrrolidinone (NMP) is prepared and chilled to 0–5° C. A second solution is prepared from 20.3 g (19.3 g corrected for 95% purity) of potassium tert-butoxide and 35.3 g of NMP. An amination vessel is charged with 7.0 g (6.7 g corrected for 99% purity) of carbazole, 21.7 g of NMP and an initial charge of 1.3 g of the potassium tert-butoxide/NMP solution. The HOSA/NMP solution and the remaining potassium tert-butoxide/NMP solution are then simultaneously and proportionally metered into the amination vessel over a period of 86 minutes while maintaining a reaction temperature of 22–30° C. to yield a solution containing an 85% yield of 1H-carbazol-1-amine as determined by HPLC.
Quantity
35.9 g
Type
solvent
Reaction Step One
Quantity
20.3 g
Type
reactant
Reaction Step Two
Name
Quantity
35.3 g
Type
solvent
Reaction Step Two
Quantity
7 g
Type
reactant
Reaction Step Three
Name
Quantity
21.7 g
Type
solvent
Reaction Step Three
Name
HOSA NMP
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
potassium tert-butoxide NMP
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
potassium tert-butoxide NMP
Quantity
1.3 g
Type
catalyst
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hydroxylamine-O-sulfonic acid
Reactant of Route 2
Hydroxylamine-O-sulfonic acid
Reactant of Route 3
Hydroxylamine-O-sulfonic acid
Reactant of Route 4
Hydroxylamine-O-sulfonic acid
Customer
Q & A

Q1: What is the molecular formula and weight of HOSA?

A1: The molecular formula of HOSA is H3NO4S, and its molecular weight is 113.10 g/mol.

Q2: What are the key spectroscopic features of HOSA?

A2: While the provided papers don't delve deeply into specific spectroscopic data, they highlight its reactivity. HOSA acts as both a nucleophile and an electrophile []. This dual reactivity stems from the presence of both electrophilic sulfur and nucleophilic nitrogen atoms in its structure.

Q3: Is HOSA hygroscopic? How should it be stored?

A3: Yes, HOSA is hygroscopic and should be stored in tightly sealed containers in a refrigerator [].

Q4: What types of reactions is HOSA commonly used for?

A4: HOSA finds use in a variety of organic reactions, including:

  • Amination: It can aminate carbon [, , , , , ], nitrogen [, , ], and sulfur [, , ] atoms in various molecules.
  • Beckmann Rearrangement: HOSA acts as a nitrogen source in Cu(OTf)2 and Zn(II)-catalyzed Beckmann rearrangements of ketones to amides under mild conditions [, ].
  • Reduction: It can reduce certain functional groups, though specific examples weren't detailed in the provided papers [].
  • Nitrile Synthesis: HOSA converts aldehydes into nitriles, demonstrating its utility in synthesizing important organic building blocks [].
  • Aziridine Synthesis: It serves as an aminating reagent in Rh(II)-catalyzed aziridination of olefins [].

Q5: How does HOSA function as a reagent in the synthesis of primary sulfonamides?

A5: HOSA reacts with sulfinic acid salts to yield primary sulfonamides []. This reaction highlights its versatility in constructing sulfur-containing compounds.

Q6: Can HOSA be used in reactions under mild conditions?

A6: Yes, HOSA has been successfully employed in reactions conducted under mild, green, and even solvent-free conditions. For instance, it catalyzes the synthesis of 1,8-dioxo-octahydroxanthenes without requiring harsh solvents or temperatures [].

Q7: Are there computational studies exploring HOSA reactivity?

A7: Yes, one study utilized semiempirical calculations to investigate the mechanism of 3-nortricyclanone reactions with HOSA, providing insights into the regioselectivity of the process [].

Q8: Does the removal of the amino group from teicoplanin affect its activity?

A8: Yes, deamination of teicoplanin with HOSA leads to deaminoteicoplanin, which exhibits a reduction in antibacterial activity against staphylococcal and streptococcal bacteria. This modification also weakens its binding affinity to Ac-D-Ala-D-Ala [].

Q9: How stable is 1,1'-dihydroxyazoethane, a compound synthesized using HOSA, at different temperatures?

A9: 1,1'-dihydroxyazoethane, generated from acetaldehyde and HOSA, remains stable at -70°C but decomposes at room temperature to yield the 1-hydroxyethyl radical [].

Q10: Are there specific SHE (Safety, Health, and Environment) regulations pertaining to HOSA?

A10: While the provided papers do not explicitly mention SHE regulations for HOSA, it's crucial to handle it with care, given its potential to generate reactive species like the 1-hydroxyethyl radical []. Always consult the Safety Data Sheet (SDS) before handling HOSA.

Q11: How is HOSA used in the preparation of gold nanoparticles?

A11: HOSA acts as a reducing agent for HAuCl4, facilitating the synthesis of gold nanoparticles (Au NPs) with controlled sizes ranging from 60 to 150 nm. This method offers a room-temperature approach for producing larger Au NPs [].

Q12: Can HOSA be employed in the synthesis of heterocyclic compounds?

A12: Absolutely. HOSA plays a crucial role in the synthesis of various heterocycles, including:

  • Pyrazolodiazines: It facilitates the creation of pyrazolodiazines via the cycloaddition reaction of N-aminodiazinium salts, which are prepared using HOSA [].
  • Pyrazolopyrimidines: HOSA enables a one-pot synthesis of N-aryl[3,4-d]pyrazolopyrimidines. Its reaction with electron-deficient hydroxylamines yields oxime intermediates with high E-diastereoselectivity, crucial for the final cyclization step [].

Q13: Does HOSA have applications in the study of biological systems?

A13: Yes, research indicates that HOSA can be used to investigate radical reactions in biological contexts:

  • 1-Hydroxyethyl Radical Generation: The thermal decomposition of 1,1'-dihydroxyazoethane, synthesized using HOSA, generates the 1-hydroxyethyl radical (HER), allowing for the study of its interactions with cellular antioxidants like glutathione (GSH) [].

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